Undecaprenyl pyrophosphate
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Overview
Description
Undecaprenyl pyrophosphate is an essential molecule involved in the construction of the bacterial peptidoglycan cell wall. It is a receptor found in the plasma membrane of bacteria, allowing glycan tetrapeptide monomers synthesized in the cell cytoplasm to translocate to the periplasmic space . This compound plays a crucial role in the biosynthesis of bacterial extracellular polysaccharides, such as cell wall peptidoglycan, O-antigen, and teichoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase. This enzyme catalyzes the condensation of farnesyl pyrophosphate with eight consecutive isopentenyl pyrophosphate units, forming this compound . The reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of recombinant bacterial strains engineered to overexpress this compound synthase. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Undecaprenyl pyrophosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Catalyzed by this compound phosphatases, converting this compound to undecaprenyl phosphate.
Condensation: Involves the formation of lipid intermediates in the peptidoglycan biosynthesis pathway.
Common Reagents and Conditions
Dephosphorylation: Requires this compound phosphatases such as BacA-type and type-2 phosphatidic acid phosphatases.
Condensation: Utilizes farnesyl pyrophosphate and isopentenyl pyrophosphate in the presence of magnesium ions.
Major Products Formed
Undecaprenyl phosphate: Formed by the dephosphorylation of this compound.
Lipid intermediates: Such as lipid I and lipid II, formed during peptidoglycan biosynthesis.
Scientific Research Applications
Undecaprenyl pyrophosphate has several scientific research applications, including:
Antibacterial Drug Design: Targeting this compound synthase for the development of new antibacterial agents.
Bacterial Cell Wall Biosynthesis: Studying the role of this compound in the biosynthesis of bacterial cell walls.
Antibiotic Resistance Research: Investigating the role of this compound phosphatases in mediating resistance to antibiotics such as bacitracin.
Mechanism of Action
Undecaprenyl pyrophosphate functions as a lipid carrier in the bacterial cell membrane, facilitating the transport of hydrophilic cell surface polymers across the hydrophobic membrane . The compound is synthesized by this compound synthase and dephosphorylated by this compound phosphatases to form undecaprenyl phosphate . This process is essential for the biosynthesis of peptidoglycan and other cell surface polymers .
Comparison with Similar Compounds
Similar Compounds
Undecaprenyl phosphate: A related compound containing one fewer phosphate group, produced from undecaprenyl pyrophosphate by dephosphorylation.
Uniqueness
This compound is unique due to its role as a lipid carrier in the bacterial cell membrane, essential for the biosynthesis of peptidoglycan and other cell surface polymers . Its involvement in antibiotic resistance mechanisms further highlights its significance in bacterial physiology and drug design .
Properties
CAS No. |
23-13-2 |
---|---|
Molecular Formula |
C55H92O7P2 |
Molecular Weight |
927.3 g/mol |
IUPAC Name |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
InChI Key |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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